![molecular formula C21H22O3 B2490037 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 618402-49-6](/img/structure/B2490037.png)

2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

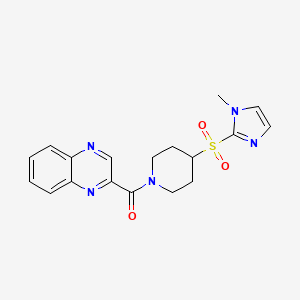

The synthesis of compounds related to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate involves various methodologies, including organo-selenium induced radical ring-opening and electrophilic cyclization processes. These methods are utilized to prepare derivatives like 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols through intramolecular alkylation and cyclization, highlighting the versatility of selenium reagents in organic synthesis (Miao & Huang*, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has been elucidated using techniques like X-ray diffraction, showcasing complex molecular geometries and crystal packing. These studies provide insights into the structural characteristics and stability of such compounds, which are crucial for understanding their chemical behavior (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate derivatives are diverse, including photoequilibration processes and reactions with hexaethyltriamidophosphite. These reactions demonstrate the compound's reactivity and potential for forming new chemical structures with unique properties (Albrecht & McMahon, 1993).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

The compound and its derivatives have been explored for their applications in polymer synthesis. For instance, 2-naphthyl-containing polymers have been synthesized to investigate their solubility, thermal stability, and optical properties. These polymers are known for their high molecular weight, solubility in common solvents like toluene and chloroform, and the ability to form free-standing membranes. Such membranes exhibit high oxygen permeability and maintain helical main chain conformations, indicative of their potential in gas separation technologies and optically active materials (Sakaguchi, Kwak, & Masuda, 2002).

Photochemical Studies

Research has also delved into the photochemical behavior of naphthylcarbene, a related compound, demonstrating its photoequilibration with bicyclic compounds under specific conditions. This study sheds light on the photostability and reactivity of naphthyl derivatives, which could be pivotal in understanding their behavior in various chemical environments and potential applications in photochemical synthesis (Albrecht & McMahon, 1993).

Analytical Chemistry Applications

In the realm of analytical chemistry, naphthyl derivatives have been utilized in the synthesis of chiral analytical reagents. These reagents are crucial for the enantiomeric separation of compounds, which is a fundamental process in various fields such as pharmaceuticals, agrochemicals, and food chemistry. The ability to determine the absolute configuration of molecules is essential for understanding their biological activity and properties (Yamazaki & Maeda, 1986).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIYHYUPJKMBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)